Regioisomeric Identity as a Brexpiprazole Process Impurity vs. Non-Impurity Isomers
This specific regioisomer (4-chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid) has been unequivocally identified as a process-related impurity (Impurity 126) in brexpiprazole synthesis, whereas its closely related isomer, 4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261998-46-2), is not listed among the critical process impurities for this drug substance [1][2]. The differentiation is critical for analytical quality control: only the target compound's unique LC-MS retention time and fragmentation pattern have been validated for impurity quantification in brexpiprazole batches [1].
| Evidence Dimension | Regulatory identity as a brexpiprazole process impurity |
|---|---|
| Target Compound Data | Identified as Brexpiprazole Impurity 126; used as a reference standard in LC-MS-based impurity profiling |
| Comparator Or Baseline | 4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261998-46-2): Not reported as a brexpiprazole impurity |
| Quantified Difference | Qualitative difference: Present in brexpiprazole process streams vs. absent in reported impurity lists |
| Conditions | LC-MS analysis of brexpiprazole process batches as per Tyagi et al., Organic Process Research & Development, 2018 |
Why This Matters
For pharmaceutical quality control and regulatory filing, this exact regioisomer is required as an impurity reference standard; any other analog would fail to match the required analytical specifications.
- [1] Tyagi, R.; Singh, H.; Singh, J.; Arora, H.; Yelmeli, V.; Jain, M.; Girigani, S.; Kumar, P. Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 2018, 22, 1473–1483. View Source
- [2] Veeprho. Brexpiprazole Impurity 126. Available at: https://veeprho.com/impurities/brexpiprazole-impurity-126/ View Source
